5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC16221556
Molecular Formula: C14H15FN2O2
Molecular Weight: 262.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H15FN2O2 |
---|---|
Molecular Weight | 262.28 g/mol |
IUPAC Name | 5-(4-fluorophenyl)-1-(2-methylpropyl)pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C14H15FN2O2/c1-9(2)8-17-13(7-12(16-17)14(18)19)10-3-5-11(15)6-4-10/h3-7,9H,8H2,1-2H3,(H,18,19) |
Standard InChI Key | QBFQCJLMFWUCNP-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core is a pyrazole ring, a heterocyclic aromatic system with nitrogen atoms at positions 1 and 2. Key substituents include:
-
4-Fluorophenyl group: Attached at position 5, this electron-withdrawing group enhances metabolic stability and influences electronic distribution across the ring .
-
Isobutyl chain: A branched alkyl group at position 1, contributing to lipophilicity and steric bulk, which may affect binding interactions in biological systems .
-
Carboxylic acid: Positioned at carbon 3, this functional group enables hydrogen bonding and salt formation, critical for solubility and reactivity.
The interplay of these groups creates a molecule with balanced hydrophobicity and polarity, suitable for diverse applications.
Spectral and Crystallographic Data
While crystallographic data for this specific compound are unavailable, related pyrazole-carboxylic acids exhibit monoclinic crystal systems with P2<sub>1</sub>/c space groups. For example, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid forms hydrogen-bonded dimers via carboxylic acid groups, a feature likely shared by the target compound . Infrared spectroscopy would reveal stretches for C=O (~1700 cm<sup>−1</sup>), aromatic C–F (~1220 cm<sup>−1</sup>), and N–H (~3400 cm<sup>−1</sup>) .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid involves three primary steps:
-
Formation of the Pyrazole Core:
A 1,3-diketone or β-keto ester reacts with hydrazine derivatives under acidic or basic conditions. For example, ethyl 3-(4-fluorophenyl)-3-oxopropanoate may condense with isobutylhydrazine to form the pyrazole ring. -
Functionalization:
-
Purification:
Recrystallization from ethanol/water mixtures or chromatography on silica gel yields the pure product .
Yield Optimization
Key factors affecting yield include:
-
Temperature Control: Maintaining 60–80°C during cyclization prevents side reactions.
-
Catalyst Use: Palladium catalysts improve coupling efficiency for aryl group introduction .
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Applications in Research and Industry
Pharmaceutical Development
Pyrazole-carboxylic acids are explored for their bioactivity:
-
Anti-inflammatory Agents: Structural analogs inhibit cyclooxygenase (COX) enzymes, akin to Celecoxib . The fluorine atom may enhance selectivity for COX-2 over COX-1.
-
Antimicrobial Activity: The isobutyl group’s hydrophobicity disrupts microbial cell membranes, as seen in derivatives tested against Staphylococcus aureus (MIC: 8 µg/mL) .
Agricultural Chemistry
As intermediates in herbicide synthesis, fluorinated pyrazoles improve photostability and soil persistence. For instance, 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid derivatives reduce weed biomass by 70% in pre-emergence treatments .
Material Science
Incorporating fluorinated pyrazoles into polymers enhances thermal stability. Blends with polyvinyl chloride (PVC) show a 20% increase in decomposition temperature compared to non-fluorinated analogs .
Comparative Analysis with Structural Analogs
The target compound’s isobutyl group enhances membrane permeability, while the fluorine atom optimizes pharmacokinetics.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume